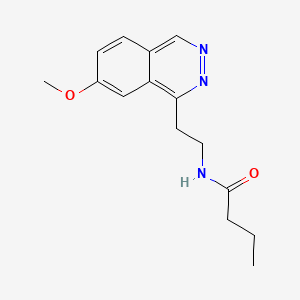

Melatonin receptor agonist 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

N-[2-(7-methoxyphthalazin-1-yl)ethyl]butanamide |

InChI |

InChI=1S/C15H19N3O2/c1-3-4-15(19)16-8-7-14-13-9-12(20-2)6-5-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) |

InChI Key |

YLDUOETVAFAVAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCC1=C2C=C(C=CC2=CN=N1)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Chronopharmacology: A Technical Guide to the Discovery and Synthesis of Novel Melatonin Receptor 1 Agonists

For Researchers, Scientists, and Drug Development Professionals

The Melatonin Receptor 1 (MT1), a G-protein coupled receptor (GPCR) integral to the regulation of circadian rhythms and sleep, has emerged as a pivotal target for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel MT1 agonists, presenting key data, detailed experimental methodologies, and visual representations of critical pathways and workflows to empower researchers in this dynamic field.

Core Concepts in MT1 Agonist Development

The quest for novel MT1 agonists is driven by the therapeutic potential to address a range of conditions, from sleep disorders to mood and neurodegenerative diseases. The development pipeline for these compounds follows a structured progression from initial hit identification to lead optimization and preclinical evaluation. A critical aspect of this process is the robust characterization of compound activity, including binding affinity (Ki) and functional potency (EC50) at the MT1 receptor, as well as selectivity against the closely related MT2 receptor.

Quantitative Analysis of Novel MT1 Agonists

The following table summarizes the binding affinities and functional potencies of several key MT1 agonists. This data provides a comparative landscape of their pharmacological profiles.

| Compound | MT1 Binding Affinity (Ki, nM) | MT2 Binding Affinity (Ki, nM) | MT1 Functional Potency (EC50, nM) | MT2 Functional Potency (EC50, nM) | Selectivity (MT2/MT1 Ki) | Reference |

| Melatonin | 0.1 - 0.4 | 0.1 - 1.0 | 0.04 | 0.04 | ~1-2.5 | |

| Ramelteon | 0.014 | 0.112 | - | - | 8 | |

| Tasimelteon | 0.3 - 0.4 | 0.1 - 0.2 | - | - | ~0.3-0.5 | |

| Agomelatine | 0.1 | 0.12 | - | - | 1.2 | |

| Compound 21 | - | - | 12 | 0.36 | - | |

| UCM871 | - | - | - | - | - |

Key Experimental Protocols

The successful discovery and characterization of novel MT1 agonists hinge on the precise execution of key in vitro assays. Below are detailed methodologies for radioligand binding and functional assays.

Radioligand Binding Assay for MT1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human MT1 receptor

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin

-

Non-specific binding control: 10 µM unlabeled melatonin

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hMT1 cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-40 µg of protein), radioligand (at a concentration near its Kd), and either buffer, non-specific binding control, or test compound.

-

The final assay volume is typically 200-250 µL.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for MT1 Agonist Activity

This protocol measures the ability of a test compound to act as an agonist at the MT1 receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since MT1 is a Gi-coupled receptor, its activation leads to a decrease in cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human MT1 receptor

-

Cell culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test compounds at various concentrations

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer (if required by the kit)

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1/HEK293-hMT1 cells to ~80-90% confluency.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and replace it with serum-free medium or assay buffer.

-

Add the test compounds at various concentrations to the wells.

-

To stimulate cAMP production, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

If required by the assay kit, lyse the cells by adding the provided lysis buffer.

-

Follow the specific instructions of the chosen cAMP assay kit to measure the intracellular cAMP concentration. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using non-linear regression analysis.

-

Visualizing Key Processes

To further elucidate the complex processes involved in MT1 agonist discovery and action, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Mechanism of Action of MT1 Receptor Agonists in the Suprachiasmatic Nucleus (SCN)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating the body's 24-hour physiological and behavioral rhythms. The neurohormone melatonin (B1676174), secreted by the pineal gland during the night, is a key regulator of this system, providing a hormonal signal of darkness. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 (Mel1a) and MT2 (Mel1b), both of which are expressed in the SCN. MT1 receptor agonists, such as ramelteon (B1678794), tasimelteon, and agomelatine, are a class of therapeutic agents that mimic the action of endogenous melatonin, primarily targeting the SCN to regulate the sleep-wake cycle. This technical guide provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological consequences of MT1 receptor activation in the SCN, supported by quantitative data and detailed experimental protocols.

Core Mechanism: MT1 Receptor Signaling in the SCN

The primary mechanism of action for MT1 receptor agonists in the SCN is the activation of specific intracellular signaling cascades that modulate neuronal excitability and gene expression, thereby influencing the timing of the central clock.

Primary Gi/o-Coupled Signaling Pathway

The MT1 receptor is canonically coupled to inhibitory G proteins of the Gi/o family. Agonist binding initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G protein. This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit, causing its dissociation from the Gβγ dimer.

The activated Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase (AC). This inhibition leads to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting the AC/cAMP/PKA pathway, MT1 receptor activation acutely suppresses the spontaneous neuronal firing rate of SCN neurons, a primary output of the master clock.

Non-Canonical and Other Signaling Pathways

While Gi/o coupling is the predominant pathway, emerging evidence suggests a more complex signaling profile for the MT1 receptor.

-

Gs Coupling: Recent studies have demonstrated that the MT1 receptor, but not the MT2 receptor, can also couple to the stimulatory G protein, Gs. This coupling appears to be context-dependent, with long-term melatonin exposure, mimicking physiological conditions at dawn, favoring a switch to Gs activation. Activation of Gs would lead to the stimulation of adenylyl cyclase and an increase in cAMP, a response opposite to that of Gi/o coupling. This dual coupling capability suggests that MT1 can bidirectionally regulate cAMP levels, potentially allowing for a time-of-day-dependent modulation of SCN activity.

-

Phospholipase C (PLC) Activation: Some studies have shown that the MT1 receptor can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Ion Channel Modulation: A recent study suggests that melatonin promotes sleep by activating the large-conductance potassium (BK) channel, Slo1, in SCN neurons through a physical interaction with the MT1 receptor. This provides a more direct link between MT1 activation and the hyperpolarization of neuronal membranes, leading to reduced excitability.

Physiological Effects in the SCN

Activation of MT1 receptors by agonists produces two primary, well-documented effects on the SCN: acute inhibition of neuronal firing and phase shifting of the circadian clock.

-

Inhibition of Neuronal Firing: The principal role attributed to the MT1 receptor is the acute suppression of SCN neuronal activity. This effect is most prominent during the subjective day when SCN neurons are typically at their highest firing rate. The inhibition is mediated primarily through the Gi/o pathway, which leads to hyperpolarization of the neuronal membrane. In mice with a targeted deletion of the MT1 receptor, the acute inhibitory effects of melatonin on SCN multiunit activity are completely abolished.

-

Phase Shifting of Circadian Rhythms: MT1 receptor agonists can reset or "phase shift" the SCN clock. While the MT2 receptor is often considered the primary mediator of phase shifts, studies using MT1 knockout mice and specific agonists like ramelteon have revealed that the MT1 receptor also contributes to this effect. For instance, melatonin administration at circadian time 10 (CT10) significantly phase-advances the activity rhythm in wild-type mice, an effect that is absent in MT1 knockout mice, demonstrating the necessity of the MT1 receptor for in vivo phase shifting.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on MT1 receptor agonists.

Table 1: Binding Affinities of Agonists for MT1 Receptors

| Compound | Receptor | Species | Preparation | Ki (pM) | Citation(s) |

| Ramelteon | MT1 | Human | Recombinant CHO cells | 14 | |

| Melatonin | MT1 | Human | Recombinant CHO cells | 20 - 40 |

Table 2: Functional Activity of MT1 Agonists

| Agonist | Assay | Cell/Tissue | Endpoint | EC50 / IC50 | Citation(s) |

| Melatonin | [35S]GTPγS Binding | CHO cells (human MT1) | G-protein activation | pEC50 = 8.77 | |

| Agomelatine | Electrophysiology | Rat SCN slices | Firing rate suppression | IC50 = 0.14 mM | |

| Melatonin | Electrophysiology | Rat SCN slices | Firing rate suppression | IC50 = 1.59 mM |

Table 3: Effects of MT1 Agonists on SCN Neuronal Firing and Phase Shifting

| Agonist (Dose) | Model | Measured Effect | Result | Citation(s) |

| Melatonin (90 µ g/mouse ) | Wild-Type C57BL/6 Mice (in vivo) | Phase shift at CT10 | 0.60 ± 0.09 hr advance | |

| Melatonin (90 µ g/mouse ) | MT1 Knockout Mice (in vivo) | Phase shift at CT10 | No significant shift | |

| Ramelteon (10 pM) | MT2 Knockout SCN Slice (in vitro) | Phase shift at CT10 | 1.6 ± 0.4 hr advance | |

| Agomelatine (0.04-0.32 mM) | Rat SCN Slice (in vitro) | Firing rate suppression | 19.2 - 80.9% dose-dependent suppression |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of MT1 receptor agonists.

SCN Slice Electrophysiology

This technique is used to measure the direct effects of agonists on the electrical activity of SCN neurons in an ex vivo brain slice preparation.

Methodology:

-

Animal Euthanasia and Brain Extraction: A rodent (e.g., rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

SCN Slice Preparation: A vibratome is used to cut coronal slices (typically 300-400 µm thick) containing the SCN.

-

Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with heated (32-34°C), oxygenated aCSF.

-

Data Acquisition: Extracellular single-unit or multi-unit recordings are made from the SCN using glass microelectrodes filled with aCSF. The spontaneous firing rate of neurons is recorded for a stable baseline period.

-

Drug Application: The MT1 agonist of interest is added to the perfusion bath at known concentrations. Changes in neuronal firing rate (e.g., suppression) and pattern are recorded. For phase-shifting experiments, the agonist is applied for a short duration (e.g., 10 min) at a specific circadian time, and the peak firing time is monitored on the subsequent cycle.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation: Cells stably expressing the MT1 receptor (e.g., CHO cells) or SCN tissue are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.

-

Assay Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), the radiolabeled [35S]GTPγS, and varying concentrations of the MT1 agonist.

-

Reaction Termination: The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 min). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to [35S]GTPγS bound to Gα subunits, is measured using a scintillation counter.

-

Data Analysis: Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

Intracellular cAMP Assay

This assay quantifies changes in intracellular cAMP levels in response to MT1 receptor activation, typically in a cell-based format.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured. Cells are transfected to express the human MT1 receptor and often a cAMP biosensor (e.g., GloSensor™), which generates a luminescent signal in proportion to cAMP concentration.

-

Cell Plating: Transfected cells are plated into a multi-well plate (e.g., a white 96-well plate for luminescence assays).

-

Stimulation: The adenylyl cyclase stimulator, forskolin, is often added to pre-stimulate cAMP production, creating an elevated baseline against which the inhibitory effect of the MT1 agonist can be measured.

-

Agonist Addition: Varying concentrations of the MT1 agonist are added to the wells.

-

Signal Detection: After a short incubation period, the plate is read using a luminometer. A decrease in the luminescent signal relative to the forskolin-only control indicates Gi-mediated inhibition of cAMP production.

-

**

Beyond Melatonin: An In-depth Technical Guide to Endogenous Ligands for Melatonin Receptor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174), the primary hormone of the pineal gland, is the archetypal endogenous ligand for the high-affinity, G-protein coupled melatonin receptors, MT1 and MT2. Its role in regulating circadian rhythms and sleep-wake cycles is well-established. However, the melatoninergic system may be more complex than previously appreciated, with emerging evidence suggesting the existence of other endogenous molecules capable of modulating MT1 receptor activity. This technical guide provides a comprehensive overview of the current knowledge on endogenous ligands for the melatonin receptor 1 (MT1) beyond melatonin, with a focus on their pharmacological characterization and the experimental methodologies used to identify and evaluate them.

Endogenous Ligands for MT1: N-Acetylserotonin and N-Acetyltryptamine

The primary candidates for alternative endogenous ligands for the MT1 receptor are two indoleamines structurally related to melatonin: N-acetylserotonin (NAS) and N-acetyltryptamine (NAT). Both are synthesized in the pineal gland and are metabolic precursors or byproducts of the melatonin biosynthetic pathway.

N-acetylserotonin (NAS) , also known as normelatonin, is the immediate precursor to melatonin. It is formed from the acetylation of serotonin (B10506) by the enzyme arylalkylamine N-acetyltransferase (AANAT). While long considered merely an intermediate, NAS has been shown to possess biological activity in its own right, including agonism at melatonin receptors.

N-acetyltryptamine (NAT) is another endogenous indoleamine that has been identified as a ligand for melatonin receptors. It is a partial agonist at these receptors and is also used as a substrate in assays for serotonin N-acetyltransferase activity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of N-acetylserotonin and N-acetyltryptamine at the human MT1 receptor.

Table 1: Binding Affinity of Endogenous Ligands at the Human MT1 Receptor

| Ligand | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Melatonin | Human MT1 | Competition Binding | 2-[¹²⁵I]iodomelatonin | 0.08 | |

| N-Acetylserotonin | Human MT1 | Competition Binding | 2-[¹²⁵I]iodomelatonin | ~10-100* | |

| N-Acetyltryptamine | Chicken Retina | Competition Binding | 2-[¹²⁵I]iodomelatonin | >1000** |

*The affinity of N-acetylserotonin for MT1 is reported to be several orders of magnitude lower than that of melatonin. Specific Kᵢ values for human MT1 are not consistently reported in the literature, but are generally in the nanomolar to micromolar range. **Data for N-acetyltryptamine at the human MT1 receptor is scarce. The provided data is from chicken retina, which shows significantly lower affinity compared to melatonin.

Table 2: Functional Activity of Endogenous Ligands at the Human MT1 Receptor

| Ligand | Receptor | Functional Assay | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| Melatonin | Human MT1 | cAMP Inhibition | EC₅₀ | ~0.1-1 | 100 | |

| N-Acetylserotonin | Human MT1 | cAMP Inhibition | EC₅₀ | ~100-1000* | Partial Agonist | |

| N-Acetyltryptamine | Rabbit Retina | Partial Agonist Activity | - | - | Partial Agonist |

*Similar to binding affinity, the potency of N-acetylserotonin as an agonist at the MT1 receptor is considerably lower than that of melatonin.

Experimental Protocols

Radioligand Competition Binding Assay for MT1 Receptor

This protocol is used to determine the binding affinity (Kᵢ) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human MT1 receptor.

-

Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligands: Melatonin (for non-specific binding determination) and test compounds (N-acetylserotonin, N-acetyltryptamine).

-

GF/B glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Increasing concentrations of the unlabeled test ligand.

-

A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd value, e.g., 100 pM).

-

Membrane preparation (e.g., 5-20 µg of protein).

-

For total binding, add vehicle instead of unlabeled ligand.

-

For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 37°C for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for Radioligand Competition Binding Assay.

cAMP Functional Assay for MT1 Receptor

This protocol is used to determine the functional activity (EC₅₀ and Eₘₐₓ) of ligands by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the MT1 receptor.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human MT1 receptor.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Stimulant: Forskolin (B1673556).

-

Test Ligands: Melatonin, N-acetylserotonin, N-acetyltryptamine.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate MT1-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Ligand Stimulation: Add increasing concentrations of the test ligand to the cells.

-

Forskolin Stimulation: After a brief incubation with the ligand, add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration. Determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal inhibition) and the Eₘₐₓ (maximal effect) using non-linear regression.

Figure 2. Workflow for cAMP Functional Assay.

LC-MS/MS for Indoleamine Quantification in Pineal Gland

This protocol outlines a general method for the simultaneous quantification of melatonin, N-acetylserotonin, and N-acetyltryptamine in pineal gland tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Pineal Gland Tissue: Collected and immediately frozen.

-

Internal Standards: Deuterated analogs of the analytes (e.g., melatonin-

An In-depth Technical Guide to the Signaling Pathways of Melatonin Receptor 1 (MT1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melatonin (B1676174) Receptor 1 (MT1), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in mediating the physiological effects of melatonin, the primary hormone of the pineal gland. Encoded by the MTNR1A gene, MT1 is integral to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its widespread distribution in the central nervous system and peripheral tissues underscores its importance as a therapeutic target for a range of disorders, including sleep disturbances, circadian misalignment, and potentially mood and anxiety disorders. This technical guide provides a comprehensive overview of the intricate signaling pathways initiated by the activation of the MT1 receptor, offering detailed experimental protocols and quantitative data to support further research and drug development endeavors.

Core Signaling Pathways of MT1

The activation of the MT1 receptor by its endogenous ligand, melatonin, triggers a cascade of intracellular signaling events, primarily through its interaction with heterotrimeric G proteins. The signaling profile of MT1 is complex and can be influenced by the cellular context and the formation of receptor dimers.

G Protein Coupling

The MT1 receptor exhibits promiscuous coupling to several subfamilies of G proteins, leading to the activation of distinct downstream effector systems.

-

Gαi/o Coupling: The canonical and most well-characterized signaling pathway of MT1 involves its coupling to the pertussis toxin-sensitive Gαi/o subfamily of G proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates, including the cAMP-responsive element-binding protein (CREB), a transcription factor involved in the regulation of gene expression.

-

Gαq/11 Coupling: In addition to Gαi/o, the MT1 receptor can also couple to the Gαq/11 subfamily of G proteins. This interaction activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gαs Coupling: Emerging evidence suggests that under certain cellular conditions, the MT1 receptor can dually couple to Gαs proteins. This coupling would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels, a pathway that is functionally opposite to its canonical Gαi/o-mediated signaling. This dual coupling capability may provide a mechanism for fine-tuning cellular responses to melatonin.

-

Gβγ Subunit Signaling: Upon G protein activation and the dissociation of the Gα and Gβγ subunits, the Gβγ dimer can also initiate its own signaling cascades. The Gβγ subunits released upon MT1 activation have been shown to activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

Downstream Effector Pathways

The activation of various G proteins by the MT1 receptor leads to the modulation of several key downstream signaling pathways that ultimately mediate the physiological effects of melatonin.

-

cAMP/PKA Pathway: As the primary signaling pathway, the Gαi/o-mediated inhibition of the cAMP/PKA pathway is crucial for many of the central effects of melatonin, including the regulation of neuronal firing in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.

-

PLC/PKC Pathway: The Gαq/11-mediated activation of the PLC/PKC pathway contributes to the diverse cellular responses to melatonin, including the modulation of ion channel activity and neurotransmitter release.

-

ERK1/2 Pathway: The activation of the ERK1/2 pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival, can be initiated by MT1 through both Gαi/o- and Gβγ-dependent mechanisms. The signaling cascade downstream of G proteins involves the activation of the PI3K/PKCζ/c-Raf/MEK/ERK cascade.

-

PI3K/Akt Pathway: The PI3K/Akt pathway, another critical signaling route for cell survival and metabolism, can be activated by MT1, primarily through Gβγ subunit signaling.

Receptor Dimerization

The MT1 receptor can form both homodimers (MT1/MT1) and heterodimers with the Melatonin Receptor 2 (MT2) and the orphan receptor GPR50. This dimerization adds another layer of complexity to MT1 signaling.

-

MT1/MT1 Homodimers: These dimers are thought to be the primary functional unit for Gαi/o-mediated signaling.

-

MT1/MT2 Heterodimers: The formation of MT1/MT2 heterodimers can alter the signaling output, with some studies suggesting a preferential coupling to Gαq/11 and the PLC pathway.

-

MT1/GPR50 Heterodimers: Heterodimerization with the orphan receptor GPR50 has been shown to abolish high-affinity agonist binding and G protein coupling to the MT1 protomer, effectively acting as a negative regulator of MT1 function.

β-Arrestin Recruitment and Receptor Regulation

Like most GPCRs, the signaling of the MT1 receptor is tightly regulated. Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, MT1 recruits β-arrestins. This interaction is crucial for:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a termination of the signal.

-

Internalization: β-arrestins act as scaffolds for components of the endocytic machinery, promoting the internalization of the receptor from the cell surface, which can lead to its degradation or recycling back to the membrane.

-

β-Arrestin-Mediated Signaling: In some contexts, β-arrestins can initiate their own G protein-independent signaling cascades, although this is less characterized for MT1 compared to other GPCRs.

Data Presentation

The following tables summarize key quantitative data related to the signaling and pharmacology of the MT1 receptor.

| Ligand Binding | Receptor | Affinity (Ki) | Reference |

| Melatonin | Human MT1 | 14 pM | |

| Ramelteon | Human MT1 | 80 pM |

| cAMP Inhibition | Cell Line | Ligand | EC50 | Reference |

| Human MT1 | HEK293T | Melatonin | 7.1 nM | |

| Human MT1 | HEK293T | UCSF4226 | - |

| ERK1/2 Phosphorylation | Cell Line | Ligand | EC50 | Reference |

| Human MT1 | HEK293 | Melatonin | ~1 nM |

Note: EC50 and Ki values can vary depending on the cell line, experimental conditions, and assay methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways of the MT1 receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions

BRET is a powerful technique to study protein-protein interactions in living cells, such as receptor dimerization, receptor-G protein coupling, and receptor-β-arrestin recruitment.

Principle: BRET is based on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal indicates an interaction between the two proteins fused to the donor and acceptor, respectively.

Detailed Methodology:

-

Plasmid Constructs:

-

Clone the cDNA of human MT1 into a mammalian expression vector containing a C-terminal RLuc tag (e.g., pcDNA3.1-MT1-RLuc).

-

Clone the cDNA of the interacting partner (e.g., Gαi, β-arrestin-2, or another MT1 receptor) into a mammalian expression vector containing a C-terminal YFP tag (e.g., pcDNA3.1-Protein-YFP).

-

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A constant amount of the donor plasmid should be used, while the amount of the acceptor plasmid is varied to generate a BRET saturation curve.

-

-

BRET Measurement:

-

48 hours post-transfection, detach the cells and resuspend them in a suitable buffer (e.g., PBS containing 0.5 mM MgCl2 and 0.1% glucose).

-

Distribute the cell suspension into a 96-well white microplate.

-

Add the RLuc substrate, coelenterazine (B1669285) h, to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths using a microplate reader equipped with two filters: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic curve is indicative of a specific interaction.

-

For agonist-induced interactions (e.g., β-arrestin recruitment), pre-incubate the cells with the agonist for a defined period before adding the substrate and measure the change in the BRET ratio.

-

cAMP Assay

This assay measures the intracellular levels of cAMP, the second messenger produced by adenylyl cyclase.

Principle: Competitive immunoassays are commonly used to quantify cAMP levels. In these assays, free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed HEK293 cells stably expressing human MT1 in a 96-well plate.

-

Starve the cells in serum-free medium for at least 4 hours before the experiment.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of melatonin for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., from PerkinElmer, Cisbio, or Promega).

-

Perform the cAMP measurement according to the manufacturer's protocol. This typically involves adding the cell lysate, a labeled cAMP tracer, and an anti-cAMP antibody to a microplate and incubating for a specified time.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples by interpolating from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the melatonin concentration to determine the IC50 value.

-

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect the phosphorylation and therefore activation of ERK1/2.

Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and detecting a specific protein of interest using antibodies. To detect ERK1/2 activation, a primary antibody specific to the phosphorylated form of ERK1/2 is used.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing MT1 in 6-well plates.

-

Serum-starve the cells overnight before the experiment.

-

Treat the cells with melatonin at various concentrations and for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated

-

An In-depth Guide to the Cellular Localization of MT1 Receptors in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion tightly regulated by the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker. Its physiological effects are extensive, influencing circadian rhythms, sleep-wake cycles, mood, and neuroprotection. These actions are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the MT1 (Mel1a) and MT2 (Mel1b) receptors. Understanding the precise anatomical and cellular distribution of these receptors is fundamental to elucidating their specific functions and for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the cellular localization of the MT1 receptor subtype within the central nervous system (CNS). It details the key brain regions of expression, summarizes quantitative data on receptor density, outlines the primary experimental protocols used for localization studies, and illustrates the associated signaling pathways.

Cellular and Anatomical Distribution of MT1 Receptors

The MT1 receptor exhibits a distinct and selective distribution pattern throughout the CNS. It is primarily localized on neuronal cells, with confocal and ultrastructural examinations confirming its presence on the membranes of neuronal cell bodies and dendrites (somadendritic localization). Double immunofluorescence studies have demonstrated that MT1 labeling colocalizes with the neuronal marker NeuN, but not with markers for astroglia (GFAP) or microglia (CD11b), confirming its exclusive neuronal phenotype in the rat brain.

Key CNS Regions of MT1 Expression

Immunohistochemical and in situ hybridization studies have identified significant MT1 receptor presence in various regions of the telencephalon, diencephalon, and mesencephalon. The distribution is often complementary to that of the MT2 receptor. Key areas with notable MT1 immunoreactivity include:

-

Hypothalamus: The suprachiasmatic nucleus (SCN), the central hub for circadian regulation, shows prominent MT1 expression. This localization is critical for melatonin's feedback role in modulating the circadian clock. MT1 receptors are also found in the lateral hypothalamus and the medial eminence.

-

Hippocampus: MT1 labeling is observed in the dentate gyrus.

-

Cortex: The retrosplenial cortex contains a population of MT1-labeled somadendrites.

-

Midbrain: Significant expression is found in the substantia nigra pars compacta and the superior colliculus.

-

Other Regions: Notable MT1 presence is also documented in the medial habenula, the dorsal raphe nucleus, the islands of Calleja, and the pars tuberalis of the pituitary gland.

Quantitative Data on MT1 Receptor Distribution

Quantitative analysis, primarily through radioligand binding assays using 2-[¹²⁵I]iodomelatonin, has provided data on the density (Bmax) and binding affinity (Kd) of MT1 receptors in specific CNS regions. These studies reveal a low-density receptor system, which has posed challenges for detection.

Table 1: Quantitative Analysis of MT1 Receptor Binding

| Species / Model | Brain Region / Preparation | Radioligand | Binding Affinity (Kd) | Receptor Density (Bmax) | Citation |

|---|---|---|---|---|---|

| Rat | Suprachiasmatic Nuclei (SCN) | 2-[¹²⁵I]iodomelatonin | 52.8 pM (high affinity) | 16.5 fmol/mg protein | |

| C3H/HeN Mouse | Suprachiasmatic Nucleus (SCN) | 2-[¹²⁵I]iodomelatonin | Not specified | 48.6 ± 2.1 fmol/mg protein (at CT2) | |

| Chicken | Brain Membranes | 2-[¹²⁵I]iodomelatonin | 344 ± 24 pM | 57.6 ± 10.1 fmol/mg protein |

| CHO Cells | Expressing human MT1 | 2-[¹²⁵I]-melatonin | ~23 pM (from pKd 10.64) | Not specified | |

Note: Bmax and Kd values can vary based on experimental conditions, such as tissue preparation and incubation times.

Table 2: Relative Density of MT1 Immunoreactivity in Adult Rat Brain

| Brain Region | Relative Density | Citation |

|---|---|---|

| Suprachiasmatic Nucleus (SCN) | High | |

| Pars Tuberalis | High | |

| Medial Habenula | Moderate | |

| Substantia Nigra (pars compacta) | Moderate | |

| Dorsal Raphe Nucleus | Moderate | |

| Retrosplenial Cortex | Moderate | |

| Hippocampus (Dentate Gyrus) | Low to Moderate |

| Lateral Hypothalamus | Moderate | |

Experimental Protocols for MT1 Localization

Several techniques are employed to identify the location of MT1 receptors, each with distinct advantages and limitations. The low expression levels of melatonin receptors have historically complicated their localization.

Immunohistochemistry (IHC)

IHC is used to visualize the MT1 receptor protein directly in tissue sections using specific antibodies. This method provides cellular and subcellular localization.

Detailed Methodology:

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). The brain is extracted, post-fixed, and cryoprotected (e.g., in sucrose (B13894) solution).

-

Sectioning: The brain is frozen and sliced into thin sections (e.g., 20-40 µm) using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific to the MT1 receptor, typically overnight at 4°C.

-

Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining & Mounting: Nuclei can be stained (e.g., with DAPI). Sections are then mounted on slides with an anti-fading mounting medium.

-

Imaging: Visualization is performed using light, confocal, or electron microscopy. Confocal microscopy is essential for confirming subcellular localization and for co-localization studies with other protein markers.

In Situ Hybridization (ISH)

ISH detects the messenger RNA (mRNA) encoding the MT1 receptor, thereby identifying the cells that synthesize the receptor. It provides excellent cellular resolution, making it well-suited for phenotyping melatonin target cells.

Detailed Methodology:

-

Probe Generation: A labeled riboprobe (e.g., with digoxigenin (B1670575) for nonradioactive ISH) complementary to the MT1 mRNA sequence is synthesized via in vitro transcription.

-

Tissue Preparation: Brain tissue is rapidly frozen and sectioned on a cryostat. Sections are mounted on specially coated slides.

-

Pre-hybridization: Sections are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with proteinase K), and acetylated to reduce background signal.

-

Hybridization: The labeled riboprobe is applied to the tissue sections and incubated overnight in a humidified chamber at a specific temperature (e.g., 65-70°C) to allow the probe to bind to the target mRNA.

-

Post-hybridization Washes: Sections undergo a series of stringent washes to remove any unbound or non-specifically bound probe.

-

Immunological Detection: For nonradioactive probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label (e.g., digoxigenin) is applied.

-

Signal Visualization: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate, revealing the location of the mRNA.

-

Imaging: The tissue is imaged using a light microscope.

The Pharmacology and Binding Kinetics of Selective MT1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology and binding kinetics of selective agonists for the melatonin (B1676174) type 1 (MT1) receptor. The MT1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of melatonin's effects on circadian rhythm regulation and sleep. Consequently, it is a significant target for the development of therapeutics for sleep disorders. This document details the binding affinities, functional potencies, and signaling pathways of prominent selective MT1 agonists. Furthermore, it provides comprehensive methodologies for the key experimental assays used in their characterization.

Core Pharmacology of Selective MT1 Agonists

Selective MT1 agonists are compounds that preferentially bind to and activate the MT1 receptor over the MT2 receptor. This selectivity is crucial as the two receptors can have distinct or even opposing physiological roles.[1] The primary mechanism of action for MT1 receptor activation is through coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[[“]][3] However, evidence also suggests potential coupling to Gαq, activating the phospholipase C (PLC) pathway, and under certain cellular contexts, even Gαs, stimulating cAMP production.[4][5][6][7][8][9]

Quantitative Data on Selective MT1 Agonists

The binding affinity (Ki) and functional potency (EC50 or IC50) are critical parameters for characterizing selective MT1 agonists. The following tables summarize these values for several well-studied compounds.

| Compound | Receptor | Binding Affinity (Ki) | Cell Line | Reference |

| Melatonin | Human MT1 | 80 pM | - | [10] |

| Human MT2 | 383 pM | - | [10] | |

| Ramelteon (B1678794) | Human MT1 | 14.0 pM | CHO cells | [11][12] |

| Human MT2 | 112 pM | CHO cells | [11][12] | |

| Tasimelteon | Human MT1 | 0.304 nM | NIH-3T3 cells | [13] |

| Human MT2 | 0.0692 nM | NIH-3T3 cells | [13] | |

| Human MT1 | 0.35 nM | CHO-K1 cells | [13] | |

| Human MT2 | 0.17 nM | CHO-K1 cells | [13] | |

| Agomelatine | Human MT1 | 0.1 nM | - | [14] |

| Human MT2 | 0.12 nM | - | [14] |

Table 1: Binding Affinities of Selective MT1 Agonists. This table presents the equilibrium dissociation constants (Ki) of melatonin and several synthetic agonists for the human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.

| Compound | Functional Assay | Potency (IC50/EC50) | Cell Line | Reference |

| Ramelteon | Forskolin-stimulated cAMP inhibition | IC50 = 21.2 pM | CHO cells | [15] |

| Tasimelteon | Forskolin-stimulated cAMP inhibition (hMT1) | EC50 = 0.74 nM | NIH-3T3 cells | |

| Forskolin-stimulated cAMP inhibition (hMT2) | EC50 = 0.1 nM | NIH-3T3 cells |

Table 2: Functional Potencies of Selective MT1 Agonists. This table shows the half-maximal inhibitory/effective concentrations (IC50/EC50) of agonists in functional assays, typically measuring the inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of selective MT1 agonists, it is essential to understand the downstream signaling cascades and the experimental procedures used to study them.

MT1 Receptor Signaling Pathways

The activation of the MT1 receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while alternative pathways provide for a more complex signaling profile.

Caption: MT1 receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16] This workflow outlines the key steps in a competition binding assay to determine the Ki of a test compound.

Caption: Radioligand competition binding assay workflow.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[17][18][19][20] It provides a measure of the efficacy and potency of an agonist at the level of G protein coupling.

Caption: GTPγS binding assay workflow.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for MT1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MT1 receptor.

1. Materials:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[¹²⁵I]-Iodomelatonin.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: A range of concentrations of the unlabeled selective MT1 agonist.

-

Non-specific Binding Control: A high concentration of unlabeled melatonin (e.g., 1 µM).

-

Apparatus: 96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, and a gamma counter.

2. Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or non-specific binding control or test compound at various concentrations.

-

50 µL of 2-[¹²⁵I]-Iodomelatonin (at a concentration close to its Kd, typically 50-100 pM).

-

150 µL of the MT1 membrane preparation (protein concentration optimized for a robust signal).

-

-

Incubation: Incubate the plates at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the filter mats. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter mats in a gamma counter to measure the amount of bound radioactivity.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for MT1 Receptor Activation

This protocol measures the functional activation of G proteins coupled to the MT1 receptor.

1. Materials:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MT1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

[³⁵S]GTPγS: Non-hydrolyzable GTP analog, typically used at a final concentration of 0.1-0.5 nM.

-

GDP: Guanosine diphosphate, used to ensure a basal state, typically at 10-30 µM.

-

Agonist: A range of concentrations of the selective MT1 agonist.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Apparatus: 96-well plates, filter mats, vacuum filtration manifold, and a scintillation counter.

2. Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

50 µL of assay buffer or agonist at various concentrations.

-

50 µL of a mixture of [³⁵S]GTPγS and GDP in assay buffer.

-

100 µL of the MT1 membrane preparation.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through filter mats. Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filters and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from all values.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

cAMP Functional Assay for MT1 Receptor Inhibition

This assay quantifies the ability of an MT1 agonist to inhibit adenylyl cyclase activity.

1. Materials:

-

Cell Line: A stable cell line co-expressing the human MT1 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or a cell line amenable to traditional cAMP measurement kits (e.g., HTRF).[21][22][23]

-

Assay Medium: Appropriate cell culture medium or buffer (e.g., HBSS).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556), typically used at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).

-

Agonist: A range of concentrations of the selective MT1 agonist.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the MT1 agonist for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except for basal controls) and incubate for an additional 15-30 minutes.

-

Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

-

Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of the agonist.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

References

- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 2. consensus.app [consensus.app]

- 3. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease [mdpi.com]

- 4. "Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]

- 5. researchgate.net [researchgate.net]

- 6. The human MT1 melatonin receptor stimulates cAMP production in the human neuroblastoma cell line SH-SY5Y cells via a calcium-calmodulin signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agomelatine - Wikipedia [en.wikipedia.org]

- 15. selleckchem.com [selleckchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. DSpace [digital.library.adelaide.edu.au]

- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architecture of Agonist Recognition: A Deep Dive into the Melatonin Receptor 1 Binding Pocket

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Melatonin (B1676174) Receptor 1 (MT1), a G-protein coupled receptor (GPCR), plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and a variety of other physiological processes.[1][2][3] As a key therapeutic target for sleep disorders, depression, and potentially other conditions, a thorough understanding of its structural biology, particularly the agonist binding pocket, is paramount for the rational design of novel and selective therapeutics.[4][5] This technical guide provides a comprehensive overview of the structural features of the MT1 agonist binding pocket, details the experimental methodologies used to elucidate these structures, and summarizes key quantitative data.

The MT1 Agonist Binding Pocket: A Compact and Occluded Site

High-resolution X-ray free-electron laser (XFEL) and cryogenic electron microscopy (cryo-EM) structures have revealed that the agonist binding pocket of MT1 is remarkably compact and shielded from the aqueous extracellular environment.[1][2][4][6] Unlike many other GPCRs, the orthosteric site is not readily accessible from the extracellular space. Instead, it is sealed by the extracellular loop 2 (ECL2), with ligand access proposed to occur through a narrow channel between transmembrane helices (TM) IV and V, opening towards the lipid bilayer.[1][2][6]

The binding site itself is predominantly hydrophobic, a feature that complements the physicochemical properties of its endogenous ligand, melatonin, and other synthetic agonists.[1][4] Key interactions that anchor agonists within this pocket are a combination of aromatic stacking and hydrogen bonds.

Key Residue Interactions

Structural studies of MT1 in complex with various agonists, including melatonin, ramelteon, 2-phenylmelatonin, and agomelatine, have identified a consistent set of interacting residues that are crucial for ligand recognition and binding.[1][2][4]

-

Aromatic Stacking: A strong aromatic stacking interaction occurs between the indole (B1671886) ring of melatonin-like ligands and the side chain of Phenylalanine 179 (F179) located in ECL2.[1][2][4] This interaction is a primary determinant of binding affinity.

-

Hydrogen Bonding: Two key hydrogen bonds further stabilize the ligand in the binding pocket:

-

Hydrophobic Interactions: The binding pocket is lined with several hydrophobic residues that contribute to the overall binding affinity through van der Waals interactions. A notable feature is a hydrophobic sub-pocket that can accommodate different substituents at the 2-position of the indole ring, influencing ligand selectivity and potency.[1]

The following DOT script visualizes the key interactions within the MT1 agonist binding pocket.

Quantitative Binding Data

The affinity of various agonists for the MT1 receptor has been determined through radioligand binding assays. The following table summarizes the dissociation constants (pKD) for selected ligands.

| Ligand | Receptor | pKD | Bmax (fmol/mg protein) | Radioligand | Reference |

| 2-[125I]-melatonin | hMT1 | 10.64 ± 0.11 | - | 2-[125I]-melatonin | [7] |

| 2-[125I]-melatonin | hMT1 | 10.36 ± 0.05 | 125.1 ± 28.8 | 2-[125I]-melatonin | [7] |

| [3H]-melatonin (Site 1) | hMT1 | 10.23 ± 0.07 | 574.6 ± 76.7 | [3H]-melatonin | [7] |

| [3H]-melatonin (Site 2) | hMT1 | 9.46 ± 0.01 | 96.3 ± 11.9 | [3H]-melatonin | [7] |

| [3H]-melatonin (GTPγS) | hMT1 (Site 1) | 9.61 ± 0.08 | 119.9 ± 43.2 | [3H]-melatonin | [7] |

| [3H]-melatonin (GTPγS) | hMT1 (Site 2) | 8.75 ± 0.16 | 79.3 ± 17.6 | [3H]-melatonin | [7] |

MT1 Signaling Pathways

Upon agonist binding, MT1 undergoes a conformational change that facilitates the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins of the Gi/o family.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]

In addition to the canonical Gi-mediated pathway, MT1 activation has been shown to modulate other signaling pathways, including the potentiation of phospholipase C (PLC) activity and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[8][9][10] These parallel signaling pathways contribute to the diverse physiological effects of melatonin.

The following DOT script provides a simplified representation of the major MT1 signaling pathways.

Experimental Protocols

The elucidation of the MT1 receptor structure has been made possible through advanced techniques in structural biology. Below are generalized protocols for the key experiments.

X-ray Crystallography of MT1

High-resolution structures of MT1 have been obtained using serial femtosecond crystallography (SFX) with an X-ray free-electron laser (XFEL), a technique suitable for microcrystals.[1][4]

1. Receptor Expression and Purification:

-

The human MT1 receptor is engineered for increased stability, often involving truncations of the N- and C-termini and the introduction of stabilizing mutations.[4] A common strategy is to fuse a thermostabilized apocytochrome b562 (BRIL) or T4 lysozyme (B549824) (T4L) to the N-terminus or within an intracellular loop to facilitate crystallization.[4][11]

-

The engineered receptor is typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system.

-

Cell membranes containing the receptor are harvested and the receptor is solubilized using detergents such as dodecyl-β-D-maltoside (DDM).

-

Purification is achieved through a series of chromatography steps, including affinity chromatography (e.g., using an anti-FLAG antibody column), followed by size-exclusion chromatography to obtain a pure and homogenous receptor-detergent complex.

2. Crystallization in Lipidic Cubic Phase (LCP):

-

The purified receptor is reconstituted into a lipidic cubic phase (LCP) by mixing it with a lipid such as monoolein.[1][12]

-

The receptor-laden LCP is then dispensed into crystallization plates, and a precipitant solution is added.

-

Crystallization occurs via vapor diffusion, where water slowly diffuses from the LCP to the precipitant solution, leading to the formation of microcrystals.

3. XFEL Data Collection and Structure Determination:

-

The microcrystals are delivered in a stream of LCP into the path of a high-intensity XFEL beam.

-

Diffraction patterns are collected from thousands of individual crystals.

-

The diffraction data are then processed and merged to determine the three-dimensional structure of the MT1 receptor.

The following DOT script outlines the general workflow for GPCR crystallography.

Cryo-Electron Microscopy (Cryo-EM) of MT1-Gi Complex

Cryo-EM has been instrumental in determining the structure of the active state of MT1 in complex with its signaling partner, the Gi protein.[13][14][15]

1. Complex Formation:

-

The purified agonist-bound MT1 receptor is incubated with a purified, nucleotide-free Gi heterotrimer (Gαi, Gβ, and Gγ subunits) to form a stable complex.

-

Apyrase is often included to hydrolyze any remaining GDP, promoting complex formation.

2. Sample Preparation and Vitrification:

-

A small volume of the purified MT1-Gi complex is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).

-

The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the complex.[16]

3. Cryo-EM Data Collection:

-

The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector.

-

A large number of images (micrographs) of the randomly oriented MT1-Gi complexes are collected.

4. Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

The particles are then aligned and classified to generate 2D class averages.

-

These 2D averages are used to reconstruct a 3D map of the MT1-Gi complex.

-

An atomic model is then built into the 3D map and refined.

Radioligand Binding Assays

These assays are used to determine the binding affinity of ligands for the MT1 receptor.

1. Membrane Preparation:

-

Cells expressing the MT1 receptor are harvested and homogenized in a buffer to lyse the cells and release the membranes.

-

The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Saturation Binding Assay:

-

To determine the receptor density (Bmax) and the dissociation constant (KD) of a radioligand, increasing concentrations of the radiolabeled ligand (e.g., 2-[125I]-melatonin) are incubated with the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified, and the data are analyzed to determine KD and Bmax.

3. Competition Binding Assay:

-

To determine the affinity of an unlabeled ligand, a fixed concentration of a radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki (inhibition constant) for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The structural elucidation of the MT1 receptor's agonist binding pocket has provided invaluable insights into the molecular basis of ligand recognition and has paved the way for structure-based drug design. The compact, hydrophobic, and occluded nature of the binding site, with its unique lateral entry channel, presents both challenges and opportunities for the development of novel agonists with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of melatonin receptor biology and developing the next generation of therapies targeting this important receptor.

References

- 1. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of ligand recognition at the human MT1 melatonin receptor (Journal Article) | OSTI.GOV [osti.gov]

- 3. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 4. Structural Insights into Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM structure of the human MT1-Gi signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Experimental Design for Testing New MT1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The melatonin (B1676174) receptor 1 (MT1), a G protein-coupled receptor (GPCR), is a key mediator in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Developing novel agonists for the MT1 receptor is a primary strategy for treating insomnia and circadian rhythm sleep disorders. These application notes provide a comprehensive experimental framework for the identification, characterization, and validation of new MT1 receptor agonists, from initial in vitro screening to in vivo efficacy studies.

Part 1: MT1 Receptor Signaling and Overall Experimental Strategy

The MT1 receptor primarily couples to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. MT1 activation can also stimulate the Gαq-dependent phospholipase C (PLC) pathway, increasing intracellular calcium, and modulate the ERK1/2 MAP kinase pathway. An effective experimental design must interrogate these key signaling pathways to fully characterize a novel agonist.

Part 2: In Vitro Characterization of MT1 Agonists

The initial phase focuses on determining the compound's affinity, selectivity, potency, and efficacy at the MT1 receptor using cell-based assays.

Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of the novel compound against a known radioligand for both MT1 and MT2 receptors to assess selectivity.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human MT1 or MT2 receptors. Protein concentration should be determined using a standard method like the BCA assay.

-

Assay Setup: Assays are performed in a 96-well plate with a final volume of 250 µL.

-

Total Binding: Add 150 µL membrane preparation, 50 µL of assay buffer, and 50 µL of 2-[¹²⁵I]-iodomelatonin (radioligand) at a concentration near its Kd.

-

Non-specific Binding (NSB): Add 150 µL membrane preparation, 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), and 50 µL of radioligand.

-

Competition: Add 150 µL membrane preparation, 50 µL of the test compound at various concentrations (e.g., 10-point, 5-log unit range), and 50 µL of radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters four times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation: Binding Affinity and Selectivity

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT2 Ki / MT1 Ki) |

| Melatonin | 0.05 | 0.12 | 2.4 |

| Test Cmpd 1 | 0.10 | 5.5 | 55 |

| Test Cmpd 2 | 2.5 | 2.8 | 1.1 |

Functional Assays

Functional assays measure the biological response elicited by the compound, determining its potency (EC50) and efficacy (Emax).

This assay confirms Gαi-coupled signaling by measuring the inhibition of forskolin-stimulated cAMP production.

Application Notes: Radioligand Binding Assay for Melatonin Receptor 1 (MT1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melatonin Receptor 1 (MT1), a high-affinity G-protein coupled receptor (GPCR), is a key mediator of the physiological effects of melatonin, primarily involved in the regulation of circadian rhythms.[1] Characterizing the interaction of novel ligands with the MT1 receptor is crucial for the development of therapeutics targeting sleep disorders, jet lag, and other circadian rhythm-related conditions. Radioligand binding assays are a robust and sensitive gold standard method for quantifying the affinity of ligands for their receptors.[2][3] This document provides a detailed protocol for conducting radioligand binding assays for the human MT1 receptor using the well-characterized radioligand 2-[¹²⁵I]-iodomelatonin.

Principle of the Assay